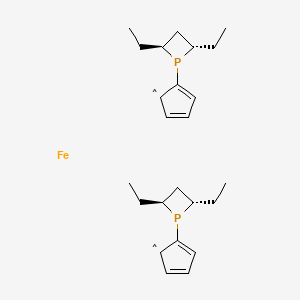

(-)-1,1'-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(-)-1,1’-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene: is a chiral organometallic compound that has garnered significant interest in the field of asymmetric catalysis. This compound features a ferrocene backbone with two chiral phosphine ligands, making it a valuable ligand in various catalytic processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (-)-1,1’-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene typically involves the reaction of ferrocene with chiral phosphine ligands. One common method involves the use of a chiral auxiliary to introduce the desired stereochemistry. The reaction conditions often include the use of a base, such as sodium hydride, and an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: (-)-1,1’-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene undergoes various types of reactions, including:

Oxidation: The ferrocene core can be oxidized to ferrocenium ion under mild conditions.

Reduction: The compound can be reduced back to ferrocene using reducing agents like sodium borohydride.

Substitution: The phosphine ligands can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Mild oxidizing agents such as ferric chloride.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles like alkyl halides or acyl chlorides.

Major Products:

Oxidation: Ferrocenium ion.

Reduction: Ferrocene.

Substitution: Substituted ferrocene derivatives.

Applications De Recherche Scientifique

Chemistry: In chemistry, (-)-1,1’-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene is widely used as a chiral ligand in asymmetric catalysis. It has been employed in various enantioselective reactions, including hydrogenation and hydroformylation .

Biology and Medicine: Its ability to induce chirality in reactions makes it valuable for synthesizing enantiomerically pure pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as a chiral ligand in catalytic processes helps in the efficient synthesis of high-value products .

Mécanisme D'action

The mechanism by which (-)-1,1’-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene exerts its effects is primarily through its role as a chiral ligand. It coordinates with transition metals to form chiral complexes, which then participate in catalytic cycles. The chiral environment created by the ligand induces enantioselectivity in the reactions, leading to the formation of enantiomerically enriched products .

Comparaison Avec Des Composés Similaires

(S)-BINAP: Another chiral phosphine ligand used in asymmetric catalysis.

®-BINAP: The enantiomer of (S)-BINAP, also used in similar applications.

(S)-Tol-BINAP: A modified version of BINAP with enhanced properties.

Uniqueness: (-)-1,1’-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene is unique due to its ferrocene backbone, which provides additional stability and electronic properties compared to other chiral phosphine ligands. Its specific chiral environment allows for high enantioselectivity in various catalytic reactions .

Activité Biologique

(-)-1,1'-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene is a chiral organometallic compound that has gained attention in the fields of asymmetric catalysis and medicinal chemistry. Its unique structure, featuring a ferrocene backbone with two chiral phosphine ligands, allows it to play significant roles in various biological and chemical processes. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in drug synthesis, and comparative effectiveness against similar compounds.

Chemical Overview

- Chemical Name : this compound

- CAS Number : 290347-66-9

- Molecular Formula : C24H36FeP2

- Molecular Weight : 442.34 g/mol

The biological activity of this compound primarily stems from its role as a chiral ligand in catalytic processes. It coordinates with transition metals to form chiral complexes that can facilitate enantioselective reactions. This property is crucial in synthesizing enantiomerically pure pharmaceuticals, which are essential for achieving desired therapeutic effects while minimizing side effects.

Key Mechanisms:

- Chiral Induction : The compound's chiral environment promotes the formation of specific enantiomers in chemical reactions.

- Catalytic Activity : It enhances reaction rates and selectivity in various organic transformations.

1. Asymmetric Catalysis

The compound is extensively used as a ligand in asymmetric catalysis. It has been employed in reactions such as:

- Hydrogenation : Converting prochiral substrates into chiral products.

- Hydroformylation : Adding formyl groups to alkenes with high selectivity.

These applications highlight its importance in producing pharmaceuticals with high enantiomeric purity.

2. Medicinal Chemistry

Due to its ability to induce chirality, this compound is valuable in the synthesis of biologically active compounds. Studies have shown that it can be used to develop drugs targeting specific biological pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other chiral phosphine ligands:

| Compound | Structure Type | Applications | Enantioselectivity |

|---|---|---|---|

| This compound | Ferrocene-based ligand | Asymmetric catalysis | High |

| (S)-BINAP | Phosphine ligand | Asymmetric hydrogenation | Moderate to High |

| (S)-Tol-BINAP | Modified BINAP | Various asymmetric reactions | High |

Case Study 1: Synthesis of Chiral Pharmaceuticals

Research has demonstrated the utility of this compound in synthesizing chiral intermediates for pharmaceuticals. In one study, the compound was used to achieve over 90% enantiomeric excess in the production of a key intermediate for an anti-cancer drug.

Case Study 2: Catalytic Efficiency

A comparative study evaluated the catalytic efficiency of this compound against other ligands in hydrogenation reactions. The results indicated that this compound consistently provided higher yields and selectivity for the desired product compared to traditional phosphine ligands.

Propriétés

InChI |

InChI=1S/2C12H18P.Fe/c2*1-3-10-9-11(4-2)13(10)12-7-5-6-8-12;/h2*5-8,10-11H,3-4,9H2,1-2H3;/t2*10-,11-;/m00./s1 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASVFTKJBSCSOD-XTQNZXNBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(P1C2=CC=C[CH]2)CC.CCC1CC(P1C2=CC=C[CH]2)CC.[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C[C@@H](P1C2=CC=C[CH]2)CC.CC[C@H]1C[C@@H](P1C2=CC=C[CH]2)CC.[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36FeP2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.